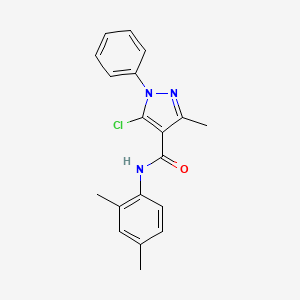
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CDPC, is a pyrazole-based compound that has been widely studied for its potential therapeutic applications. CDPC has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Mechanism of Action
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is believed to exert its therapeutic effects through the inhibition of various signaling pathways. Specifically, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to exhibit antioxidant activity and to improve insulin sensitivity in animal models of diabetes. 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to have neuroprotective effects in models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in various models. However, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Future Directions
There are several potential future directions for research on 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the use of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Synthesis Methods
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2,4-dimethylphenylhydrazine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to have anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells.
properties
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-12-9-10-16(13(2)11-12)21-19(24)17-14(3)22-23(18(17)20)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCERAGQXISOSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

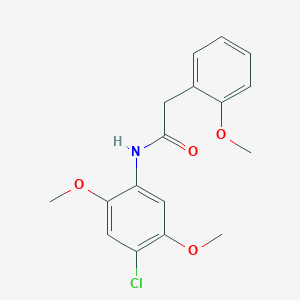
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)
![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)
![2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533026.png)
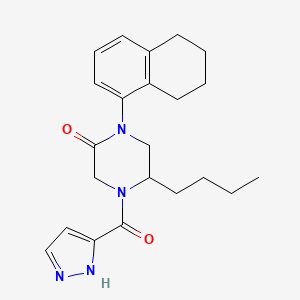
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5533038.png)
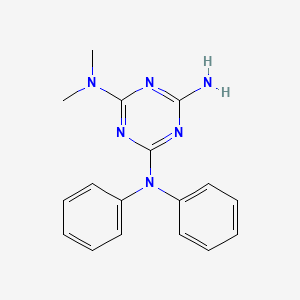
![[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
![2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5533065.png)
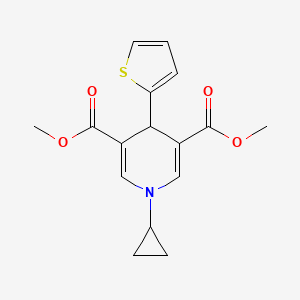
![N-[(3S*,4R*)-1-{N-[(dimethylamino)carbonyl]glycyl}-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533086.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B5533089.png)